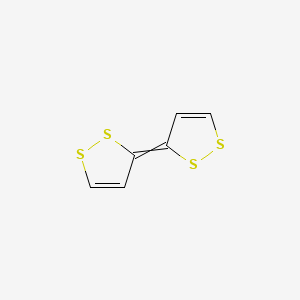
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole is a unique organic compound characterized by its distinctive dithiol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of dithiol precursors and aldehydes or ketones, which undergo condensation reactions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dithiol moiety allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiol compounds.
Aplicaciones Científicas De Investigación
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole involves its interaction with various molecular targets and pathways. The dithiol structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways. The compound may also interact with enzymes and proteins, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3H-1,2-Dithiol-3-ylidene)acetaldehyde
- 3-(3H-1,2-Dithiol-3-ylidene)ketone
Uniqueness
3-(3H-1,2-Dithiol-3-ylidene)-3H-1,2-dithiole stands out due to its unique dithiol structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
Propiedades
Número CAS |
80608-63-5 |
|---|---|
Fórmula molecular |
C6H4S4 |
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
3-(dithiol-3-ylidene)dithiole |
InChI |
InChI=1S/C6H4S4/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H |
Clave InChI |
FAVXXRLKMWEUDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSSC1=C2C=CSS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


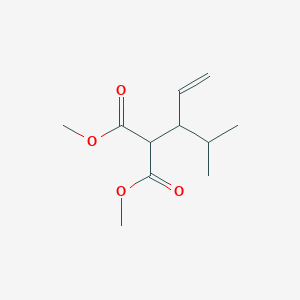
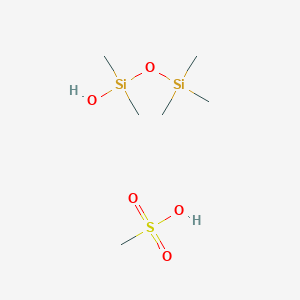
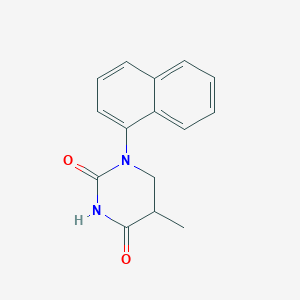

![2-[4-(Phenylacetyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14408704.png)
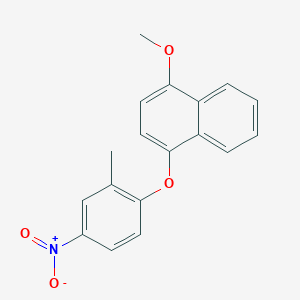
![Ethyl [methyl(phenyl)sulfamoyl]acetate](/img/structure/B14408721.png)
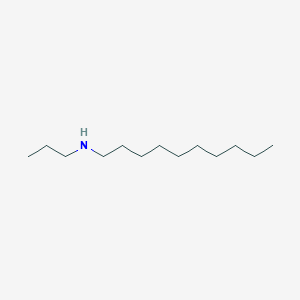
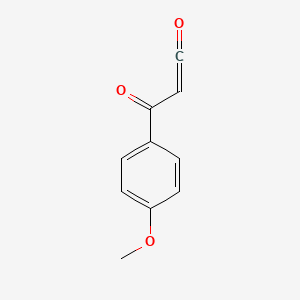
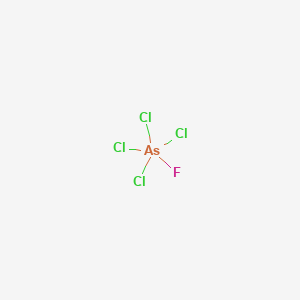
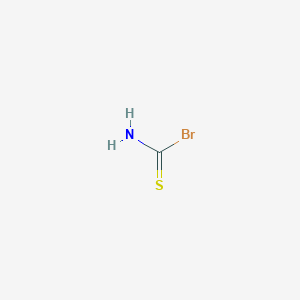

![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)
![3,3-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-1-ene-1-carbaldehyde](/img/structure/B14408780.png)
